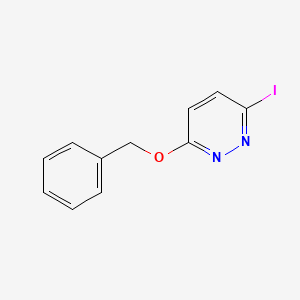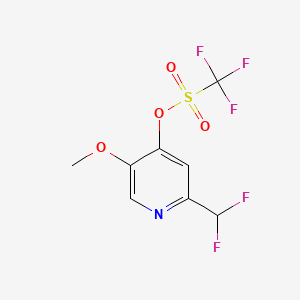![molecular formula C11H11N3O4 B13921766 Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot procedure for the synthesis of pyrazole-5-carboxylates involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and automated synthesis platforms.
化学反应分析
Types of Reactions
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.
科学研究应用
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to different chemical and biological properties.
Pyrazolo[5,1-c]-1,2,4-triazines: These compounds have an additional nitrogen atom in the ring system, which can affect their reactivity and biological activity.
The uniqueness of methyl 2-(aminocarbonyl)-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate lies in its specific substitution pattern and the presence of both aminocarbonyl and methoxy groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H11N3O4 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC 名称 |
methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-4-6(11(16)18-2)3-7-5-8(10(12)15)13-14(7)9/h3-5H,1-2H3,(H2,12,15) |
InChI 键 |
KRMMHQBNCDYRLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=CC(=NN21)C(=O)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


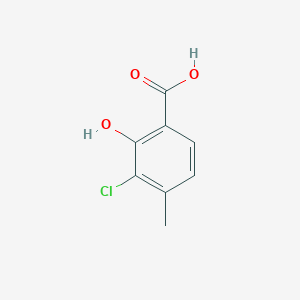
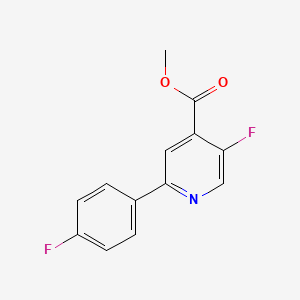
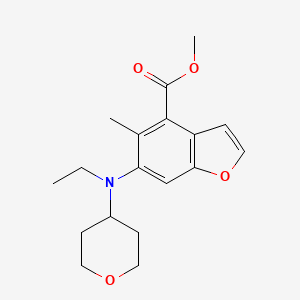
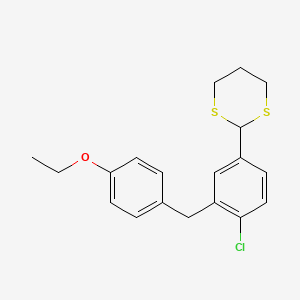
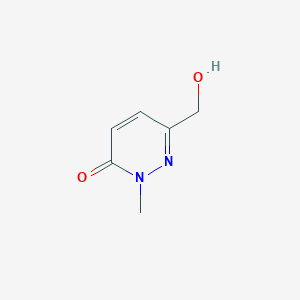
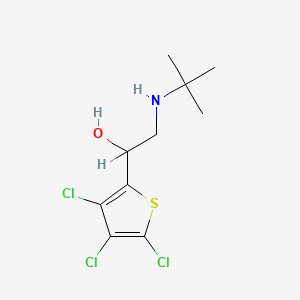
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)
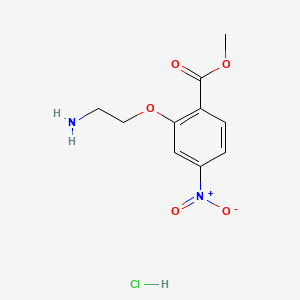


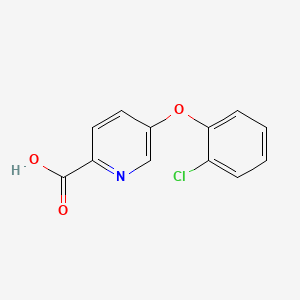
![2-[(2,4-Dichloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B13921732.png)
